![molecular formula C16H18N4O2 B2561370 {4-[(4-méthoxybenzyl)amino]-1-méthyl-1H-pyrazolo[3,4-b]pyridin-5-yl}méthanol CAS No. 866131-42-2](/img/structure/B2561370.png)
{4-[(4-méthoxybenzyl)amino]-1-méthyl-1H-pyrazolo[3,4-b]pyridin-5-yl}méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[3,4-b]pyridine . It is a heterocyclic compound that has potential applications in medicinal chemistry, particularly as a TRK inhibitor . .
Chemical Reactions Analysis
The compound has been evaluated for its activity to inhibit TRKA, a member of the tropomyosin receptor kinases (TRKs) family . Among the synthesized derivatives, compound C03 showed acceptable activity with an IC50 value of 56 nM .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly described in the available literature. .Applications De Recherche Scientifique
- Des chercheurs ont étudié les effets antiprolifératifs de ce composé sur des lignées cellulaires cancéreuses telles que K562, MV4-11 et MCF-7 . Notamment, le 4-(2,6-diphényl-2H-pyrazolo[4,3-c]pyridin-7-yl)phénol a démontré l'activité la plus puissante. Il a induit le clivage de la poly(ADP-ribose) polymérase 1 (PARP-1), activé la caspase 9 (une enzyme initiatrice de l'apoptose) et réduit l'expression de l'antigène nucléaire de prolifération cellulaire (PCNA). Ces résultats suggèrent une action multiforme combinant des effets antiprolifératifs à l'induction de la mort cellulaire.
- Parmi les composés synthétisés, la 7-(4-méthoxyphényl)-2,6-diphényl-2H-pyrazolo[4,3-c]pyridine a présenté de fortes propriétés de détection du pH. Elle sert d'indicateur de pH efficace pour les mesures de pH basées sur l'intensité de fluorescence et les mesures de pH ratiométriques .
- Bien que des études spécifiques sur les propriétés antibactériennes de ce composé soient rares, ses caractéristiques structurales justifient une exploration. Des dérivés de pyrazole similaires ont montré un potentiel antimicrobien . Des recherches plus poussées pourraient révéler son efficacité contre les agents pathogènes bactériens.
- Les activités pharmaceutiques et biologiques intéressantes des 4-hydroxy-2-quinolones (analogues à ce composé) en font des molécules précieuses dans la recherche et le développement de médicaments. Des chercheurs ont synthétisé des dérivés hétérocycliques, suggérant des applications potentielles en chimie médicinale .
Activité antiproliférative dans les cellules cancéreuses
Indicateur de pH fluorescent
Activité antibactérienne
Développement de médicaments et dérivés hétérocycliques
Mécanisme D'action
Orientations Futures
Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests potential future directions for the development and application of this compound.
Propriétés
IUPAC Name |
[4-[(4-methoxyphenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridin-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-20-16-14(9-19-20)15(12(10-21)8-18-16)17-7-11-3-5-13(22-2)6-4-11/h3-6,8-9,21H,7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUIHTYEWWWINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCC3=CC=C(C=C3)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
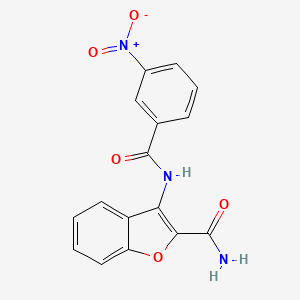

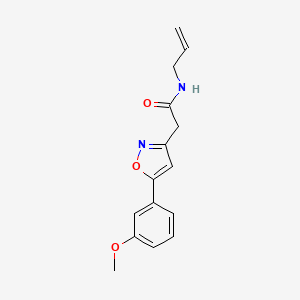
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)
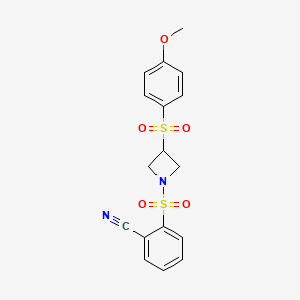

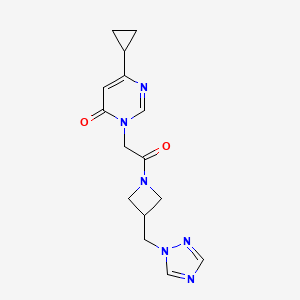
![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)
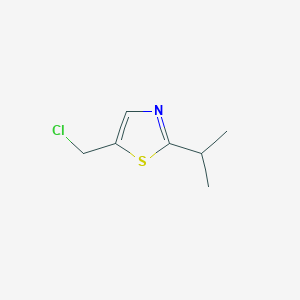

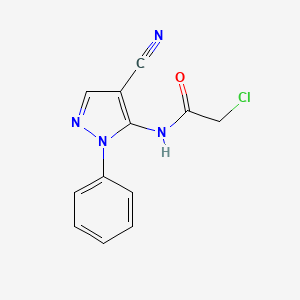
![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)
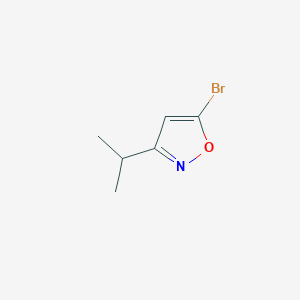
![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)
